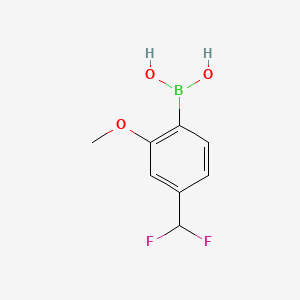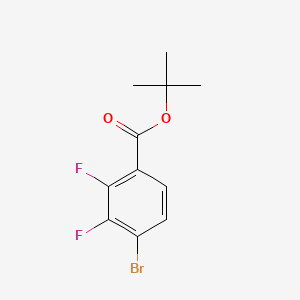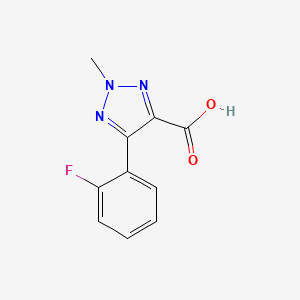
2-(Aminomethyl)-2-ethyl-1-methoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2-ethyl-1-methoxybutane is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methoxy group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethyl-1-methoxybutane typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to ensure the formation of the desired primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods can provide higher yields and greater purity of the final product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-2-ethyl-1-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-(Aminomethyl)-2-ethyl-1-methoxybutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-2-ethyl-1-methoxybutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and functional groups.
2-Aminopyridine: Another compound with an aminomethyl group, but with a pyridine ring structure.
Uniqueness
2-(Aminomethyl)-2-ethyl-1-methoxybutane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
2-ethyl-2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-8(5-2,6-9)7-10-3/h4-7,9H2,1-3H3 |
Clé InChI |
KSDSDXOEENOPID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CN)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


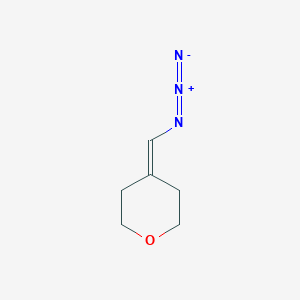
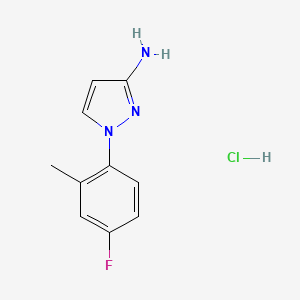
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
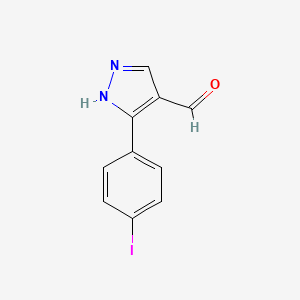
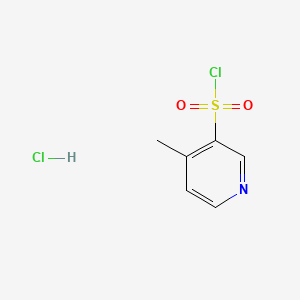
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
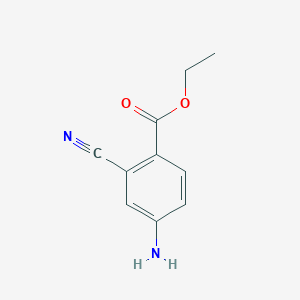

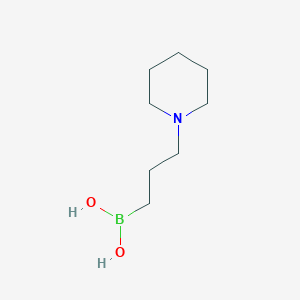
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
